molecular formula C22H26N2O B12784044 N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide CAS No. 23548-26-7

N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide

Cat. No.: B12784044
CAS No.: 23548-26-7
M. Wt: 334.5 g/mol
InChI Key: INISVGFBGYOYGS-CTNGQTDRSA-N
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Description

N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a benzoquinolizine core, which is a bicyclic system fused with a quinoline ring, and a phenylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoquinolizine core: This can be achieved through a series of cyclization reactions.

    Introduction of the phenylpropanamide moiety: This step involves the coupling of the benzoquinolizine core with a phenylpropanamide derivative under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-methyl-1-butanesulfonamide
  • N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N,2-dimethylpropane-1-sulfonamide

Uniqueness

N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide is unique due to its specific structural features and the presence of the phenylpropanamide moiety. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

23548-26-7

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide

InChI

InChI=1S/C22H26N2O/c1-2-22(25)24(18-9-4-3-5-10-18)19-13-15-23-14-12-17-8-6-7-11-20(17)21(23)16-19/h3-11,19,21H,2,12-16H2,1H3/t19-,21+/m1/s1

InChI Key

INISVGFBGYOYGS-CTNGQTDRSA-N

Isomeric SMILES

CCC(=O)N([C@@H]1CCN2CCC3=CC=CC=C3[C@@H]2C1)C4=CC=CC=C4

Canonical SMILES

CCC(=O)N(C1CCN2CCC3=CC=CC=C3C2C1)C4=CC=CC=C4

Origin of Product

United States

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